![molecular formula C14H16N2O4 B4699317 4-{[4-(isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4699317.png)
4-{[4-(isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid
Overview
Description
4-{[4-(isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid, also known as IBPA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. It is a derivative of N-phenylacetyl-L-prolylglycine ethyl ester (also known as Noopept), which is a nootropic drug that has been shown to improve cognitive function in animal studies.
Mechanism of Action
The exact mechanism of action of 4-{[4-(isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid is not fully understood, but it is thought to work by modulating the activity of neurotransmitters in the brain, such as glutamate and acetylcholine. It may also have antioxidant properties that help to protect neurons from damage.
Biochemical and Physiological Effects:
In addition to its potential neuroprotective and anti-inflammatory effects, 4-{[4-(isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid has been shown to have a variety of other biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. Additionally, 4-{[4-(isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid has been shown to increase the activity of certain enzymes that are involved in energy metabolism, which may have implications for the treatment of metabolic disorders.
Advantages and Limitations for Lab Experiments
One advantage of 4-{[4-(isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid as a research tool is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has been shown to have low toxicity in animal studies, which makes it a potentially safer alternative to other compounds that have similar effects. However, one limitation of 4-{[4-(isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments that use this compound.
Future Directions
There are several potential future directions for research on 4-{[4-(isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid. One area of interest is the potential use of 4-{[4-(isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the mechanism of action of 4-{[4-(isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid and how it interacts with other compounds in the brain. Finally, there is potential for 4-{[4-(isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid to be used in the development of new drugs for the treatment of metabolic disorders, such as diabetes and obesity.
In conclusion, 4-{[4-(isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid is a synthetic compound that has potential applications in a variety of scientific fields. It has been shown to have neuroprotective and anti-inflammatory effects, and may have potential applications in the treatment of neurodegenerative diseases and metabolic disorders. While there is still much to be learned about the mechanism of action of 4-{[4-(isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid, it is a promising research tool that may lead to the development of new treatments for a variety of diseases.
Scientific Research Applications
4-{[4-(isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 4-{[4-(isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid has been shown to have anti-inflammatory effects and may have potential applications in the treatment of autoimmune diseases.
properties
IUPAC Name |
(E)-4-[4-(2-methylpropanoylamino)anilino]-4-oxobut-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9(2)14(20)16-11-5-3-10(4-6-11)15-12(17)7-8-13(18)19/h3-9H,1-2H3,(H,15,17)(H,16,20)(H,18,19)/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAILBXIPAATKE-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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